N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide
Brand Name: Vulcanchem
CAS No.: 899910-59-9
VCID: VC11886535
InChI: InChI=1S/C30H34N4O6/c35-27(32-18-22-12-13-25-26(17-22)40-20-39-25)11-6-16-33-29(37)23-9-4-5-10-24(23)34(30(33)38)19-28(36)31-15-14-21-7-2-1-3-8-21/h4-5,7,9-10,12-13,17H,1-3,6,8,11,14-16,18-20H2,(H,31,36)(H,32,35)
SMILES: C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5
Molecular Formula: C30H34N4O6
Molecular Weight: 546.6 g/mol

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide

CAS No.: 899910-59-9

Cat. No.: VC11886535

Molecular Formula: C30H34N4O6

Molecular Weight: 546.6 g/mol

* For research use only. Not for human or veterinary use.

N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide - 899910-59-9

Specification

CAS No. 899910-59-9
Molecular Formula C30H34N4O6
Molecular Weight 546.6 g/mol
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-4-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]butanamide
Standard InChI InChI=1S/C30H34N4O6/c35-27(32-18-22-12-13-25-26(17-22)40-20-39-25)11-6-16-33-29(37)23-9-4-5-10-24(23)34(30(33)38)19-28(36)31-15-14-21-7-2-1-3-8-21/h4-5,7,9-10,12-13,17H,1-3,6,8,11,14-16,18-20H2,(H,31,36)(H,32,35)
Standard InChI Key KHXBOMDIXRFMGW-UHFFFAOYSA-N
SMILES C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5
Canonical SMILES C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC5=C(C=C4)OCO5

Introduction

Chemical Identity

PropertyDetails
IUPAC NameN-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[1-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]butanamide
Molecular FormulaC28_{28}H35_{35}N3_{3}O6_{6}
Molecular Weight509.6 g/mol
StructureContains a benzodioxole group, a quinazoline core, and a butanamide chain

Structural Features

The compound's structure integrates several functional groups:

  • Benzodioxole Group: Known for its aromatic stability and occurrence in bioactive molecules.

  • Quinazoline Core: A bicyclic system often associated with pharmaceutical applications.

  • Carbamoyl Substituent: Contributes to hydrogen bonding and potential bioactivity.

These features suggest the compound may exhibit biological activity through interactions with protein targets.

Synthesis

While specific synthesis protocols for this compound are unavailable in the provided data, compounds with similar structures often follow these general steps:

  • Preparation of the Benzodioxole Derivative: Starting from catechol derivatives via methylenation.

  • Quinazoline Core Formation: Typically synthesized through cyclization reactions involving anthranilic acid derivatives.

  • Amide Bond Formation: Achieved using carbodiimide coupling agents like DCC or EDC.

Advanced techniques such as microwave-assisted synthesis or green chemistry approaches could enhance efficiency.

Medicinal Chemistry

The compound's structural motifs suggest it could serve as:

  • A kinase inhibitor due to the quinazoline core.

  • A ligand for G-protein coupled receptors (GPCRs) given its aromatic and amide groups.

Anticancer Research

Quinazoline derivatives are widely studied for their cytotoxic properties against cancer cell lines. The presence of carbamoyl and benzodioxole groups may enhance selectivity and potency.

Anti-inflammatory Activity

Compounds containing benzodioxole rings have demonstrated anti-inflammatory effects by inhibiting enzymes like COX or LOX.

Data Comparison with Related Compounds

CompoundMolecular Weight (g/mol)Potential Applications
N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-isoxazolecarboxamide 391.2Anti-inflammatory
N-(3-cyano-tetrahydrobenzothiophen)-thiadiazolylacetamide ~400Anti-inflammatory/Antimicrobial
N-[benzodioxolylmethyl]-thieno[3,2-d]pyrimidinylhexanamide ~556Anticancer/Antimicrobial

Experimental Validation

Further studies are needed to:

  • Confirm the compound's biological activity via in vitro and in vivo assays.

  • Assess pharmacokinetics and toxicity profiles.

Molecular Docking Studies

Computational docking could predict binding affinities to potential protein targets such as kinases or receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator